molecular formula C10H11IN2O2 B8475934 Pyridinium, 1-(2-carboxyethyl)-4-(cyanomethyl)-, iodide CAS No. 438582-91-3

Pyridinium, 1-(2-carboxyethyl)-4-(cyanomethyl)-, iodide

Cat. No. B8475934
M. Wt: 318.11 g/mol
InChI Key: TZRXDFLVDXNBRV-UHFFFAOYSA-N
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Patent
US06617458B2

Procedure details

4-cyanomethyl-pyridine 475 milligrams (0.004) mole were mixed with 1.0 gram of 3-iodopropionic acid (excess) in 100 ml round bottom flask. The flask was closed using a rubber septem and heated at 130 degrees Celsius using an oil bath for six hours. The flask was allowed to cool to ambient temperature and the reaction product was washed by triturating with ether. Acetone 30 ml was added and kept at room temperaturea for 12 hours. The precipitated product was filtered and washed with acetone, 755 mg (79%) of product was obtained.
Quantity
475 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Yield
79%

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=1)#[N:2].[I:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14]>>[I-:10].[C:13]([CH2:12][CH2:11][N+:7]1[CH:8]=[CH:9][C:4]([CH2:3][C:1]#[N:2])=[CH:5][CH:6]=1)([OH:15])=[O:14] |f:2.3|

Inputs

Step One
Name
Quantity
475 mg
Type
reactant
Smiles
C(#N)CC1=CC=NC=C1
Name
Quantity
1 g
Type
reactant
Smiles
ICCC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was closed
TEMPERATURE
Type
TEMPERATURE
Details
heated at 130 degrees Celsius
CUSTOM
Type
CUSTOM
Details
for six hours
Duration
6 h
WASH
Type
WASH
Details
the reaction product was washed
CUSTOM
Type
CUSTOM
Details
by triturating with ether
ADDITION
Type
ADDITION
Details
Acetone 30 ml was added
FILTRATION
Type
FILTRATION
Details
The precipitated product was filtered
WASH
Type
WASH
Details
washed with acetone

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
[I-].C(=O)(O)CC[N+]1=CC=C(C=C1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 755 mg
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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